molecular formula C13H10N2O2 B10893829 3-(Furan-2-ylmethyl)quinazolin-4-one

3-(Furan-2-ylmethyl)quinazolin-4-one

Cat. No.: B10893829
M. Wt: 226.23 g/mol
InChI Key: IUWXBYWERSAMCL-UHFFFAOYSA-N
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Description

3-(2-Furylmethyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-furylmethyl substituent, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furylmethyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-furylmethyl bromide.

    Condensation Reaction: 2-aminobenzamide undergoes a condensation reaction with 2-furylmethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).

    Cyclization: The intermediate product from the condensation reaction is then cyclized under acidic conditions to form the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(2-furylmethyl)-4(3H)-quinazolinone can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

    Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or nitrated quinazolinone derivatives.

Scientific Research Applications

3-(2-Furylmethyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the furylmethyl substituent.

    2-Methyl-4(3H)-quinazolinone: A similar compound with a methyl group instead of a furylmethyl group.

    3-(2-Thienylmethyl)-4(3H)-quinazolinone: A compound with a thienylmethyl group instead of a furylmethyl group.

Uniqueness

3-(2-Furylmethyl)-4(3H)-quinazolinone is unique due to the presence of the furylmethyl group, which can enhance its biological activity and chemical reactivity compared to other quinazolinone derivatives. This substituent can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-(furan-2-ylmethyl)quinazolin-4-one

InChI

InChI=1S/C13H10N2O2/c16-13-11-5-1-2-6-12(11)14-9-15(13)8-10-4-3-7-17-10/h1-7,9H,8H2

InChI Key

IUWXBYWERSAMCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=CO3

Origin of Product

United States

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